Cloperastine Fendizoate (CAS 85187-37-7) is the fendizoate salt of the non-narcotic antitussive and antihistaminic agent cloperastine. While the active pharmaceutical ingredient (API) exerts its effects centrally on the bulbar cough center and peripherally via H1 receptor antagonism, the procurement value of the fendizoate salt is driven entirely by its physicochemical properties. By pairing the cloperastine base with a bulky, lipophilic fendizoate counter-ion, the resulting compound exhibits extremely low aqueous solubility compared to standard salts . This specific modification is highly sought after in pharmaceutical manufacturing to achieve natural taste-masking and modified dissolution profiles, making it the definitive choice for pediatric oral suspensions and chewable formulations where patient compliance and safety margins are critical [1].
Substituting Cloperastine Hydrochloride for Cloperastine Fendizoate in liquid formulations fundamentally compromises product viability. The hydrochloride salt is highly water-soluble and possesses an intensely bitter taste that is extremely difficult to mask in syrups and drops, often leading to poor pediatric compliance [1]. In contrast, Cloperastine Fendizoate remains practically insoluble in the neutral pH of saliva, bypassing taste receptors entirely, but dissolves effectively in the gastrointestinal tract[2]. Attempting to swap the fendizoate salt for the hydrochloride variant or a generic in-class substitute would require a complete overhaul of the formulation strategy—shifting from a stabilized two-phase suspension requiring specific rheology modifiers (like xanthan gum) to a clear solution requiring expensive microencapsulation or heavy artificial sweetening to achieve the same palatability [3].
The choice between cloperastine salts is primarily dictated by their solubility profiles. Cloperastine hydrochloride is highly soluble in aqueous media (≥ 2.08 mg/mL in saline), which immediately exposes the bitter API to taste receptors in liquid dosage forms . Cloperastine Fendizoate utilizes a bulky lipophilic counter-ion that renders it practically insoluble in water and saliva, requiring complex co-solvent systems (e.g., DMSO, PEG300, Tween 80) just to achieve 1 mg/mL for in vivo experimental injections. This quantitative drop in oral solubility prevents the dissolution of the API in the mouth, providing an inherent taste-masking effect that eliminates the need for complex polymer coatings during procurement and formulation.
| Evidence Dimension | Aqueous solubility at neutral pH |
| Target Compound Data | Practically insoluble (Cloperastine Fendizoate) |
| Comparator Or Baseline | ≥ 2.08 mg/mL (Cloperastine Hydrochloride) |
| Quantified Difference | Near-total reduction in dissolved API concentration in the oral cavity |
| Conditions | Aqueous saline / simulated saliva at neutral pH |
Enables the direct manufacturing of palatable pediatric oral suspensions without incurring the costs of advanced taste-masking technologies.
Safety margins are a critical procurement metric for over-the-counter (OTC) medications. In vivo toxicity screenings demonstrate that Cloperastine Fendizoate possesses an exceptionally low acute oral toxicity, with an LD50 exceeding 2000 mg/kg in murine models . While the hydrochloride salt is well-tolerated, it exhibits higher relative acute toxicity due to its rapid systemic absorption . The fendizoate salt's modified absorption kinetics provide a wider therapeutic window, which is highly advantageous for regulatory approvals of pediatric formulations.
| Evidence Dimension | Acute Oral Toxicity (LD50) |
| Target Compound Data | > 2000 mg/kg (Cloperastine Fendizoate) |
| Comparator Or Baseline | Lower LD50 threshold / higher relative toxicity (Cloperastine Hydrochloride) |
| Quantified Difference | Fendizoate provides a significantly higher safety threshold for oral administration. |
| Conditions | In vivo murine acute toxicity screening |
Crucial for justifying the safety profile and securing regulatory approval for pediatric and OTC cough suppressants.
Procurement of the API dictates the procurement of the entire excipient package. Because Cloperastine Hydrochloride forms a clear solution, it requires standard liquid preservatives and sweeteners. Cloperastine Fendizoate, however, forms a two-phase suspension (e.g., 708 mg fendizoate equivalent to 400 mg hydrochloride per 100 mL)[1]. This requires the specific procurement of suspending agents like xanthan gum (typically 0.2%) and polyoxyethylene stearate to maintain physical stability and prevent sedimentation [2]. Understanding this physicochemical difference is essential for planning supply chains and manufacturing line capabilities.
| Evidence Dimension | Physical state and excipient requirement in liquid media |
| Target Compound Data | Solid particulate suspension requiring ~0.2% xanthan gum (Cloperastine Fendizoate) |
| Comparator Or Baseline | Homogeneous clear solution (Cloperastine Hydrochloride) |
| Quantified Difference | Shift from a single-phase solution to a stabilized two-phase suspension system. |
| Conditions | Standard liquid formulation (100 mL volume) |
Dictates the procurement of specific rheology modifiers and determines whether the manufacturing facility must be equipped for suspension processing.
A common concern when switching to a bulky salt form like fendizoate is the potential loss of pharmacological efficacy. However, in vitro assays confirm that Cloperastine Fendizoate inhibits hERG K+ currents with an IC50 of 27 nM, which is identical to the 27 nM IC50 observed for Cloperastine Hydrochloride . This demonstrates that the fendizoate counter-ion, while drastically altering solubility and taste, completely dissociates in vivo and does not sterically hinder the core API's binding affinity.
| Evidence Dimension | hERG K+ current inhibition (IC50) |
| Target Compound Data | 27 nM (Cloperastine Fendizoate) |
| Comparator Or Baseline | 27 nM (Cloperastine Hydrochloride) |
| Quantified Difference | 0% difference (strict pharmacological equivalence at the receptor level) |
| Conditions | In vitro hERG K+ channel assay |
Proves to formulators that transitioning to the fendizoate salt for taste and safety benefits will not compromise the drug's baseline efficacy.
Directly leveraging the fendizoate salt's low aqueous solubility to formulate taste-masked, palatable cough syrups and drops without the need for complex encapsulation [1].
Utilizing the high oral LD50 (>2000 mg/kg) to manufacture consumer-safe cough suppressants with widened therapeutic windows .
Employing the lipophilic nature of the fendizoate counter-ion to design chewable tablets or extended-release suspensions that smooth out the GI absorption curve compared to the rapid-spike profile of the hydrochloride salt [2].
Irritant